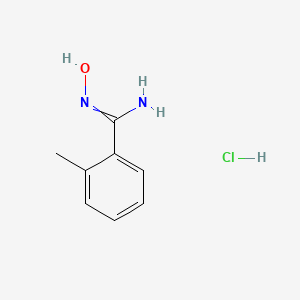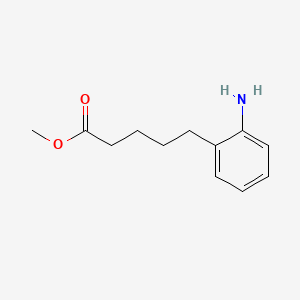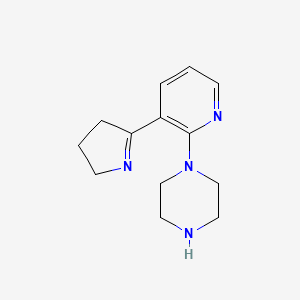
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hidroxi-2-metilbencenocarboximida; clorhidrato: es un compuesto orgánico con la fórmula molecular C8H11ClN2O. Es un derivado de la bencenocarboximida, que presenta un grupo hidroxilo y un grupo metilo en el anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N’-hidroxi-2-metilbencenocarboximida; clorhidrato típicamente implica la reacción de 2-metilbencenocarboximida con clorhidrato de hidroxilamina en condiciones ácidas. La reacción se lleva a cabo como sigue:
- Disolver 2-metilbencenocarboximida en un disolvente adecuado, como el etanol.
- Agregar clorhidrato de hidroxilamina a la solución.
- Calentar la mezcla a reflujo durante varias horas.
- Enfriar la mezcla de reacción y filtrar el precipitado.
- Lavar el precipitado con etanol frío y secarlo al vacío para obtener N’-hidroxi-2-metilbencenocarboximida; clorhidrato.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación para garantizar la consistencia y la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: N’-hidroxi-2-metilbencenocarboximida; clorhidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar las oximas o compuestos nitroso correspondientes.
Reducción: El grupo imida puede reducirse para formar aminas.
Sustitución: El grupo metilo en el anillo de benceno puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila pueden involucrar reactivos como el bromo o el ácido nítrico.
Productos principales:
Oxidación: Formación de oximas o derivados nitroso.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones en investigación científica
N’-hidroxi-2-metilbencenocarboximida; clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de varios derivados.
Biología: Se ha investigado su potencial como inhibidor o modulador enzimático.
Medicina: Se ha explorado su potencial terapéutico, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
N’-hydroxy-2-methylbenzenecarboximidamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de N’-hidroxi-2-metilbencenocarboximida; clorhidrato implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con los sitios activos de las enzimas, lo que podría inhibir su actividad. El grupo imida puede interactuar con sitios nucleófilos, afectando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares:
- N’-hidroxi-2-metoxibencenocarboximida
- N’-hidroxi-2-clorobencenocarboximida
- N’-hidroxi-2-nitrobencenocarboximida
Comparación: N’-hidroxi-2-metilbencenocarboximida; clorhidrato es único debido a la presencia del grupo metilo, que puede influir en su reactividad e interacción con objetivos biológicos. En comparación con sus análogos, puede exhibir diferentes propiedades fisicoquímicas y actividades biológicas, lo que lo convierte en un compuesto valioso para aplicaciones específicas.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Clave InChI |
AXRXBOVFSZYMPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)



![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)



